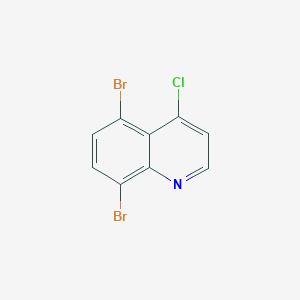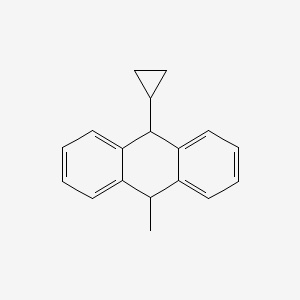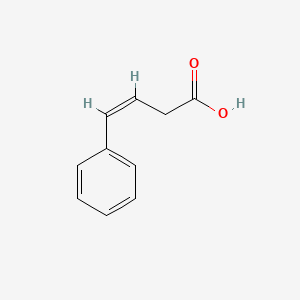
3-Butenoic acid, 4-phenyl-, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenoic acid, 4-phenyl-, (3Z)-, also known as (3Z)-4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of butenoic acid with a phenyl group attached to the fourth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the reaction of styrene with carbon monoxide and water in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Another method involves the hydrolysis of 4-phenyl-3-butenenitrile, which can be obtained by the reaction of benzyl chloride with acrylonitrile. The hydrolysis is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of 3-Butenoic acid, 4-phenyl-, (3Z)- often involves the catalytic hydrogenation of 4-phenyl-3-butenoic acid esters. This process is carried out under high pressure and temperature conditions, using a suitable hydrogenation catalyst such as palladium on carbon or platinum oxide .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenoic acid, 4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid derivatives.
Reduction: 4-Phenylbutanoic acid.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Butenoic acid, 4-phenyl-, (3Z)- involves its interaction with specific molecular targets. For example, it has been shown to act as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the biosynthesis of peptide hormones . The compound binds to the active site of the enzyme, leading to its inactivation and subsequent inhibition of the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutanoic acid: A reduced form of 3-Butenoic acid, 4-phenyl-, (3Z)-, lacking the double bond.
4-Phenyl-3-butenenitrile: A nitrile derivative of the compound, used as an intermediate in its synthesis.
Styrylacetic acid: Another name for 3-Butenoic acid, 4-phenyl-, (3Z)-, highlighting its structural similarity to styrene derivatives.
Uniqueness
3-Butenoic acid, 4-phenyl-, (3Z)- is unique due to its conjugated double bond and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
59744-46-6 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
Clé InChI |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


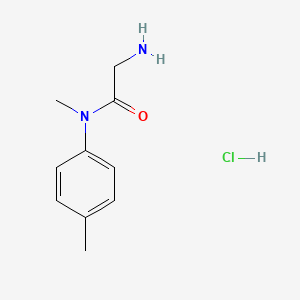

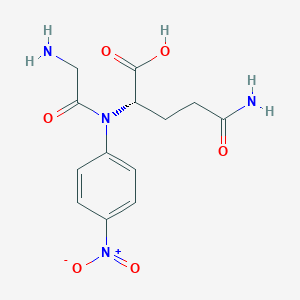
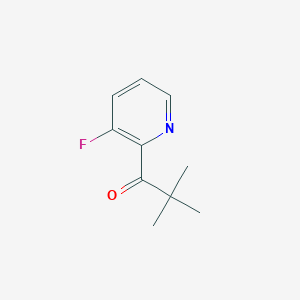
![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
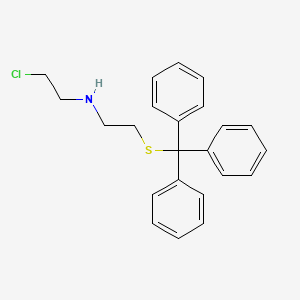
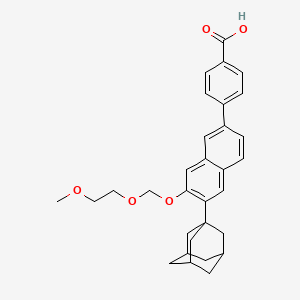
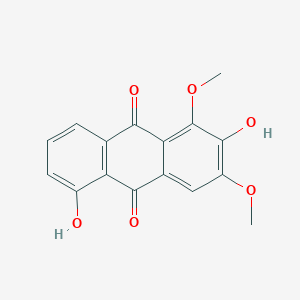

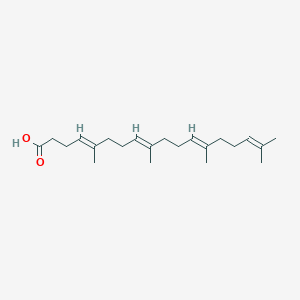

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
